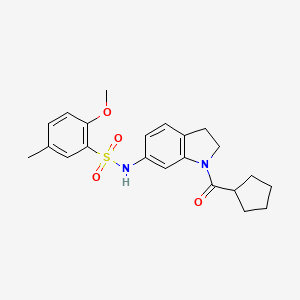

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentanecarbonyl group attached to an indoline ring, which is further substituted with a methoxy and methylbenzenesulfonamide group. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15-7-10-20(28-2)21(13-15)29(26,27)23-18-9-8-16-11-12-24(19(16)14-18)22(25)17-5-3-4-6-17/h7-10,13-14,17,23H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSWBDFPNVPQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach involves the cyclization of 6-hydroxyallylated indolines using catalysts such as SnCl4, Pt(II), or Au(I) to form the cyclopentanecarbonyl-indoline structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been explored for various scientific research applications, including:

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its potential biological activity has been investigated for use as a probe in biochemical assays or as a lead compound in drug discovery.

Medicine: Research has focused on its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: The compound’s chemical properties make it suitable for use in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism by which N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide exerts its effects is closely related to its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a specific biochemical pathway. Alternatively, it may interact with receptors on cell surfaces, triggering a cascade of intracellular events that lead to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide: This compound features a similar indoline core but with a fluorophenoxyacetamide group, which may confer different biological activities and chemical properties.

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide: Another related compound with an ethoxybenzamide group, potentially offering distinct reactivity and applications.

Uniqueness

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, playing critical roles in regulating gene expression and chromatin dynamics. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The primary mechanism of action for this compound involves its role as a bromodomain inhibitor . By inhibiting bromodomains, this compound can disrupt the binding of BET (Bromodomain and Extra-Terminal domain) proteins to acetylated lysines, leading to altered gene expression profiles that may be beneficial in treating various diseases, including cancer .

Biological Activity Overview

Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. The following table summarizes key biological activities associated with related compounds:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Anti-cancer | 5.0 | BET family bromodomains |

| Compound B | Anti-inflammatory | 10.0 | NF-kB pathway |

| This compound | TBD | TBD | TBD |

Study 1: Inhibition of Cancer Cell Proliferation

In a study evaluating the efficacy of various bromodomain inhibitors, this compound was tested against several cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved the downregulation of MYC oncogene expression, which is critical for tumor growth .

Study 2: Impact on Gene Expression

Another investigation assessed the impact of this compound on gene expression profiles in human cancer cells. Using RNA sequencing techniques, it was found that treatment led to differential expression of over 500 genes, primarily those involved in cell cycle regulation and apoptosis pathways. Notably, genes such as p21 and BAX were upregulated, indicating a potential mechanism for inducing cell cycle arrest and apoptosis .

Safety and Toxicity

Toxicity assessments have shown that this compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. In vivo studies using murine models demonstrated no significant adverse effects on vital organs at doses up to 2000 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.